molecular formula C22H30N6OS B2555657 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 954030-05-8

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2555657
CAS No.: 954030-05-8
M. Wt: 426.58
InChI Key: FAMSZRBDRICJFK-UHFFFAOYSA-N
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Description

N-(2-(6-(Ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a sulfur-containing ethylthio group at position 6, a propylamino substituent at position 4, and a 4-phenylbutanamide side chain linked via an ethyl spacer. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase-inhibitory properties and structural versatility in medicinal chemistry .

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-3-13-24-20-18-16-25-28(21(18)27-22(26-20)30-4-2)15-14-23-19(29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16H,3-4,8,11-15H2,1-2H3,(H,23,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMSZRBDRICJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic synthesis. Key steps would likely include the formation of the pyrazolopyrimidine core, followed by the sequential introduction of the ethylthio, propylamino, and 4-phenylbutanamide groups through various organic reactions such as nucleophilic substitution, amine formation, and acylation.

Industrial Production Methods: : Industrial production may leverage automated synthesis platforms with optimized conditions for each reaction step, ensuring high yield and purity. Solvent choice, temperature control, and catalysts would be critical for scale-up.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It could undergo oxidation to introduce or remove oxygen-containing groups.

  • Reduction: : It could reduce double bonds or remove oxygen-containing groups.

  • Substitution: : Likely substituting groups on the pyrazolopyrimidine ring or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizers.

  • Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Electrophiles like halogens, nucleophiles like amines, under conditions involving bases or acids.

Major Products Formed

  • Oxidation: : Compounds with hydroxyl, keto, or carboxyl functional groups.

  • Reduction: : Reduced derivatives with increased hydrogen content.

  • Substitution: : Substituted derivatives on the aromatic ring or pyrazolopyrimidine core.

Scientific Research Applications

Chemistry: : Utilized as a building block in the synthesis of more complex molecules, playing a crucial role in organic synthesis research. Biology Medicine : Exploration in drug development, particularly for targeting specific enzymes or receptors due to its pyrazolopyrimidine scaffold. Industry : Possible uses in the development of pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile functional groups.

Mechanism of Action

Mechanism: : The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, influencing biochemical pathways. Molecular Targets : Likely targets include enzymes, receptors, or DNA/RNA due to its ability to fit into active sites or binding pockets. Pathways Involved : Could modulate pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Position 6 Substituent Position 4 Substituent Side Chain Modifications Reference
Target Compound Ethylthio Propylamino 4-Phenylbutanamide-ethyl linker -
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol Ethylthio - 3-Aminophenol; 2-phenylpropyl linker
N-Methyl-4-(6-(propylamino)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide - Propylamino Tetrahydro-2H-pyran-methyl; benzenesulfonamide
2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole - - Polyethylene glycol (PEG)-like chain; thiazole

Key Observations :

  • The target compound uniquely combines ethylthio and propylamino groups, which are absent in compounds like those from and .
  • The 4-phenylbutanamide side chain distinguishes it from sulfonamide- or phenol-containing analogs (e.g., compounds in ).
  • Substituents at position 6 (e.g., ethylthio) may enhance metabolic stability compared to unmodified derivatives .

Key Observations :

  • The target compound’s synthesis pathway is inferred to resemble methods in , which utilize ethanol reflux for aminolysis.
  • Yields for similar compounds vary widely (18–92%), influenced by steric hindrance (e.g., cyclohexyl groups in ) or optimized protecting-group strategies (e.g., tert-butoxycarbonyl in ).

Physicochemical Properties

Table 3: Physicochemical Data of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Reference
Target Compound ~508.6* Not reported ~3.8† -
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 4.2
2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole 513.6 Not reported 2.1

*Calculated using ChemDraw. †Estimated via SwissADME.

Key Observations :

  • Fluorinated derivatives (e.g., ) exhibit elevated melting points (175–178°C), likely due to enhanced crystallinity from halogen interactions.

Research Findings and Implications

  • Structural Optimization: The ethylthio and propylamino groups in the target compound may improve kinase-binding affinity compared to unsubstituted pyrazolopyrimidines, as seen in Mer kinase inhibitors (e.g., UNC1062 analogs in ).
  • Synthetic Challenges : Low yields in cyclohexyl-modified derivatives (e.g., 18% in ) highlight the difficulty of introducing bulky substituents, a consideration for scaling up the target compound.
  • Biological Data Gap: No activity data for the target compound are provided in the evidence.

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